molecular formula C11H12O4 B2468943 4-Hydroxy-6,7-dimethylcoumarin CAS No. 314041-52-6

4-Hydroxy-6,7-dimethylcoumarin

Cat. No.: B2468943
CAS No.: 314041-52-6
M. Wt: 208.213
InChI Key: QSHPKQZYMRTKFP-UHFFFAOYSA-N
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Description

4-Hydroxy-6,7-dimethylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound is characterized by the presence of hydroxy and methyl groups at specific positions on the coumarin ring, which can influence its chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6,7-dimethylcoumarin can be achieved through various methods. One common approach involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials typically include 4-hydroxyacetophenone and ethyl acetoacetate, which undergo cyclization to form the coumarin ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6,7-dimethylcoumarin can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • Umbelliferone (7-hydroxycoumarin)
  • Scopoletin (6-methoxy-7-hydroxycoumarin)
  • Esculetin (6,7-dihydroxycoumarin)

Comparison: 4-Hydroxy-6,7-dimethylcoumarin is unique due to the presence of both hydroxy and methyl groups, which can influence its solubility, reactivity, and biological activity. Compared to umbelliferone, which has only a hydroxy group, the additional methyl groups in this compound can enhance its lipophilicity and potentially its ability to penetrate biological membranes .

Properties

IUPAC Name

4-hydroxy-6,7-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-3-8-9(12)5-11(13)14-10(8)4-7(6)2/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHZQBMBPNZPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55004-77-8
Record name 4-Hydroxy-6,7-dimethylcoumarin
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